4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol
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Overview
Description
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a highly functionalized aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-bromo-2-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The amino group is further reacted with 5-chloro-2-methoxybenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxyaniline
- 5-Chloro-2-methoxyaniline
- 4-Bromo-2-chloro-5-methoxyaniline
Uniqueness
4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3/c1-20-13-4-3-11(17)7-12(13)18-8-9-5-10(16)6-14(21-2)15(9)19/h3-7,18-19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVVIJTBOOFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC(=C2)Br)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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